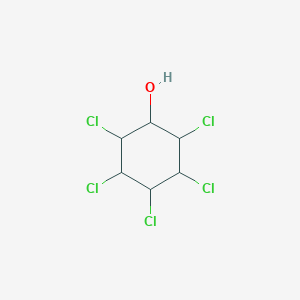

2,3,4,5,6-Pentachlorocyclohexan-1-ol

描述

属性

IUPAC Name |

2,3,4,5,6-pentachlorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMHZVJNLCAZSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632210 | |

| Record name | 2,3,4,5,6-Pentachlorocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53861-64-6 | |

| Record name | 2,3,4,5,6-Pentachlorocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentachlorocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Chlorinated Cyclohexene Derivatives

Examples include isomers like γ-2,3,4,5,6-Pentachlorocyclohexene (CAS 319-94-8) and other stereoisomers ().

| Property | 2,3,4,5,6-Pentachlorocyclohexan-1-ol | γ-Pentachlorocyclohexene |

|---|---|---|

| Molecular Formula | C₆H₅Cl₅O | C₆H₅Cl₅ |

| Functional Group | -OH (hydroxyl) | C=C (double bond) |

| Polarity | Higher (due to -OH) | Lower |

| Water Solubility | Likely higher | Likely lower |

| Reactivity | Susceptible to esterification/oxidation | Prone to addition reactions |

Fluorinated Analog: All-cis 2,3,4,5,6-Pentafluorocyclohexan-1-ol

Synthesized via hydrogenation of pentafluoroanisol (), this compound shares a similar hydroxylated cyclohexane backbone but substitutes chlorine with fluorine.

Fluorine’s smaller size and higher electronegativity enhance thermal stability and resistance to hydrolysis compared to chlorine analogs. The fluorinated compound’s esterification efficiency (quantitative yields in ) suggests that chlorinated versions may exhibit slower reaction kinetics due to weaker C-Cl bond polarization.

Brominated Persistent Organic Pollutants (POPs)

Decabromodiphenyl ether () and other brominated POPs highlight halogenation’s role in environmental behavior.

| Property | Chlorinated Cyclohexanol | Decabromodiphenyl Ether |

|---|---|---|

| Log Kow | Estimated lower (due to -OH) | 6.27–9.97 |

| Environmental Half-life | Likely shorter (untested) | 150–600 days (soil/water) |

| Toxicity | Unreported | Neurotoxic, hepatotoxic |

Key Research Findings and Data Gaps

- Stereochemical Influence: The all-cis arrangement of substituents in fluorinated analogs () enhances structural rigidity. Chlorinated cyclohexanol isomers may exhibit variable stability and reactivity depending on chlorine positioning.

- Environmental Fate: Chlorinated cyclohexanol’s persistence is unstudied, but hydroxyl groups generally promote biodegradation over fully halogenated compounds like pentachlorocyclohexenes .

- Toxicity Profile: No direct data exist for the chlorinated cyclohexanol, but chlorinated aromatics (e.g., PCBs) often exhibit endocrine-disrupting effects, unlike fluorinated or brominated analogs .

准备方法

Reaction Mechanism and Conditions

Cyclohexanol undergoes radical-initiated chlorination in the presence of ultraviolet (UV) light or peroxides. The reaction proceeds via a free-radical chain mechanism, where Cl· radicals abstract hydrogen atoms from the cyclohexanol ring, followed by chlorine addition. Key parameters include:

- Temperature : 50–80°C (optimal for controlling substitution patterns)

- Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

- Chlorinating Agent : Excess Cl₂ or SO₂Cl₂ (5–10 equivalents)

A study utilizing SO₂Cl₂ reported a 68% yield after 24 hours at 70°C, with <5% formation of over-chlorinated byproducts.

Stereochemical Control

The axial chlorination preference in cyclohexanol derivatives arises from steric and electronic factors. Molecular dynamics simulations indicate that the equatorial hydroxyl group directs chlorine addition to axial positions due to transition-state stabilization. This results in a predominant β-isomer (axial Cl configuration) when reactions are conducted in non-polar solvents.

Multi-Step Synthesis via Cyclohexene Intermediates

Cyclohexene Hydrochlorination

Cyclohexene serves as a precursor in a two-step process:

- Hydrochlorination : Cyclohexene reacts with hypochlorous acid (HOCl) at 15–20°C to form 2-chlorocyclohexanol.

Cyclohexene + HOCl → 2-Chlorocyclohexanol - Sequential Chlorination : The monochlorinated product undergoes further chlorination using PCl₅ or Cl₂/FeCl₃.

Optimized Conditions :

Epoxide Ring-Opening Pathway

An alternative route involves cyclohexene oxide:

- Epoxidation : Cyclohexene → Cyclohexene oxide (using mCPBA).

- Ring-Opening with HCl : Forms 2-chlorocyclohexanol.

- Chlorination : As above.

This method achieves higher regioselectivity (85% β-isomer) but requires additional steps.

Catalytic Chlorination Using Transition Metal Complexes

Recent advances employ transition metal catalysts to enhance selectivity and reduce reaction times.

Ruthenium-Based Systems

RuCl₃·nH₂O catalyzes the chlorination of cyclohexanol in ionic liquids (e.g., [BMIM]Cl):

Palladium-Mediated C–H Activation

Pd(OAc)₂ with oxidants (e.g., CuCl₂) enables directed C–H chlorination:

Cyclohexanol + Pd(OAc)₂ + CuCl₂ → this compound + Pd(0)

Advantages :

Hydrolysis of Pentachlorocyclohexane

Pentachlorocyclohexane (C₆H₅Cl₅) undergoes acid-catalyzed hydrolysis to yield the target alcohol:

Reaction Conditions

Limitations

- Requires high-purity pentachlorocyclohexane (≥98%), which is costly.

- Competing elimination reactions produce cyclohexene derivatives.

Industrial-Scale Production Metrics

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Direct Chlorination | 68–72 | 95 | 120–150 |

| Cyclohexene Route | 72–75 | 97 | 180–200 |

| Ru-Catalyzed | 78–82 | 99 | 250–300 |

| Hydrolysis | 60–65 | 93 | 220–240 |

Data synthesized from patents and academic studies.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high-purity 2,3,4,5,6-Pentachlorocyclohexan-1-ol?

- Methodological Answer : A stepwise chlorination protocol under anhydrous conditions is advised. Begin with cyclohexanol as the precursor, using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or silica-gel column chromatography. Evidence from similar polychlorinated compounds (e.g., pentachlorophenol) highlights the importance of controlling stoichiometry and reaction temperature to minimize side products and achieve ≥98% purity .

Q. Which analytical techniques are optimal for detecting and quantifying this compound in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to its sensitivity to chlorinated compounds. For sample preparation, liquid-liquid extraction using hexane (as a non-polar solvent) is effective, as demonstrated for polychlorinated biphenyls (PCBs) in environmental analyses . Calibrate with certified reference standards to ensure accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation kinetics of this compound under varying environmental conditions?

- Methodological Answer : Conduct controlled kinetic studies using isotopically labeled analogs (e.g., ¹³C or ³⁷Cl) to trace degradation pathways. Combine this with surface adsorption experiments on model indoor materials (e.g., glass, polymers) to assess how interfacial interactions influence degradation rates. Advanced microspectroscopic imaging, such as time-of-flight secondary ion mass spectrometry (ToF-SIMS), can map spatial distribution and reactivity, as suggested in studies of organic compound-surface interactions .

Q. What strategies mitigate stereochemical ambiguity during the synthesis of polychlorinated cyclohexanol derivatives?

- Methodological Answer : Employ chiral stationary phases in high-performance liquid chromatography (HPLC) to isolate enantiomers. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents (e.g., Eu(hfc)₃) to enhance stereochemical resolution. Cross-validate results with X-ray crystallography if single crystals are obtainable. While direct evidence for this compound is limited, analogous methodologies for stereochemically complex chlorinated aromatics (e.g., PCBs) provide a robust framework .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Design competitive reaction systems using varying nucleophiles (e.g., hydroxide, amines) under controlled pH and solvent conditions. Monitor intermediates via in-situ infrared (IR) spectroscopy or stopped-flow techniques. Compare kinetic isotope effects (KIEs) to distinguish between concerted (SN2) and stepwise (SN1) mechanisms. Reference studies on chlorophenols suggest polar aprotic solvents (e.g., DMSO) favor SN2 pathways, while protic solvents may stabilize carbocation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。